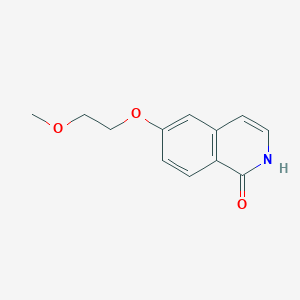
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one is an organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the 2-methoxyethoxy group in this compound enhances its solubility and potential interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)isoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Functional Group Introduction: The 2-methoxyethoxy group is introduced through a nucleophilic substitution reaction using 2-methoxyethanol and a suitable leaving group such as a halide.
Cyclization: The intermediate undergoes cyclization to form the isoquinolinone core. This step often involves the use of strong acids or bases to facilitate the ring closure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoquinolinone to isoquinoline or other reduced forms.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-(2-Methoxyethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxyisoquinolin-1(2H)-one: Lacks the 2-methoxyethoxy group, resulting in different solubility and reactivity.
6-Ethoxyisoquinolin-1(2H)-one: Contains an ethoxy group instead of the 2-methoxyethoxy group, leading to variations in biological activity.
6-(2-Hydroxyethoxy)isoquinolin-1(2H)-one: The presence of a hydroxy group instead of a methoxy group affects its chemical properties and interactions.
Uniqueness
6-(2-Methoxyethoxy)isoquinolin-1(2H)-one is unique due to the presence of the 2-methoxyethoxy group, which enhances its solubility and potential biological interactions. This structural feature distinguishes it from other isoquinolinone derivatives and contributes to its specific applications and reactivity.
Propiedades
Fórmula molecular |
C12H13NO3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
6-(2-methoxyethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13NO3/c1-15-6-7-16-10-2-3-11-9(8-10)4-5-13-12(11)14/h2-5,8H,6-7H2,1H3,(H,13,14) |
Clave InChI |
SXRMWEMGPKYOKQ-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=CC2=C(C=C1)C(=O)NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















